molecular formula C5H10N2 B598450 3,3-diethyl-3H-diazirine CAS No. 13036-61-8

3,3-diethyl-3H-diazirine

Cat. No.: B598450
CAS No.: 13036-61-8
M. Wt: 98.149
InChI Key: AHUQTNIRSNOBTA-UHFFFAOYSA-N
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Description

3,3-Diethyl-3H-diazirine (CAS 13036-61-8) is an aliphatic diazirine compound that serves as a versatile and efficient photophore in chemical biology and proteomics research. With a molecular formula of C5H10N2 and a molecular weight of 98.15 g/mol, this reagent is characterized by its three-membered ring containing two nitrogen atoms . Its primary research value lies in photoaffinity labeling (PAL) and photoreactive crosslinking applications. Under irradiation with UV light (typically around 350-380 nm), the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can insert into inert C-H, N-H, and O-H bonds . This mechanism enables researchers to covalently capture transient molecular interactions, such as those between ligands and their receptors , enzyme and substrates , and within protein-protein or protein-nucleic acid complexes . As an aliphatic diazirine , this compound offers the significant advantage of a relatively small molecular size , which minimizes steric hindrance and helps preserve the natural biological activity of the molecules it is attached to . Its stability under a range of conditions and its efficient photolysis with mild UV light make it a superior choice compared to other photoreactive groups like aryl azides or benzophenones . The carbene species generated has a short lifetime, which promotes specific labeling of proximate biomolecules and reduces nonspecific background labeling . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-diethyldiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUQTNIRSNOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethyl-3H-diazirine can be synthesized through several methods. One common approach involves the reaction of a ketone with hydroxylamine to form an oxime, followed by the treatment with a base and a tosyl chloride to induce the Neber rearrangement. The final step involves the treatment with ammonia to yield the diazirine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the formation of the diazirine ring .

Mechanism of Action

The primary mechanism of action of 3,3-diethyl-3H-diazirine involves the generation of carbenes upon photolysis. These carbenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new molecular structures. The molecular targets and pathways involved include C-H, O-H, and N-H bonds, which are common in organic molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethyl) may enhance thermal stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., CF₃, NO₂) .

Biological Activity

3,3-Diethyl-3H-diazirine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological applications. Diazirines, in general, are characterized by their high reactivity and ability to form covalent bonds with various biomolecules upon exposure to light, making them valuable tools in photoaffinity labeling studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diazomethane with appropriate substrates. The compound can be synthesized through a multi-step process that includes the formation of diazomethane followed by its reaction with ethyl-substituted precursors. Recent advancements in automated synthesis techniques have improved the efficiency and yield of diazirine compounds, including this compound .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and nucleic acids upon irradiation. This property allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes. The mechanism involves:

  • Photoactivation : Upon exposure to UV light, diazirines undergo a homolytic cleavage that generates reactive carbene species.
  • Covalent Bond Formation : These carbenes can then react with nucleophilic sites on amino acids or nucleotides, leading to stable covalent modifications.
  • Biological Implications : This labeling can be used to study protein localization, dynamics, and interactions within cellular environments .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of diazirine derivatives on various cell lines. For instance, assays measuring mitochondrial dehydrogenase activity (MTT assay) demonstrated that certain concentrations of this compound can significantly reduce cell viability .
  • Protein Labeling : As a photoaffinity labeling agent, this compound has been utilized to selectively tag proteins in living cells. This application aids in mapping protein-protein interactions and understanding metabolic pathways .

Case Studies

  • Photolabeling Studies : A study investigated the use of this compound as a photoreactive probe for labeling NMDA receptors in neuronal cells. The results showed that this compound effectively labeled specific receptor subunits under UV light exposure, providing insights into receptor dynamics .
  • Safety Evaluation : Another research effort focused on evaluating the safety profile of diazirine compounds in cellular models. The findings indicated that while some derivatives exhibit cytotoxicity at high concentrations, this compound showed a favorable safety margin when used at lower doses in fibroblast cultures .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
CytotoxicityReduces cell viability in fibroblast cultures
Protein LabelingEffective for tagging NMDA receptors
Safety ProfileFavorable safety margin at low concentrations

Q & A

Q. Why do diazirine-protein adducts show variability in mass spectrometry data?

  • Methodological Answer : Non-specific binding or partial labeling can occur. Use competitive inhibitors (e.g., excess native ligand) to distinguish specific interactions. Data-independent acquisition (DIA) proteomics improves reproducibility by fragmenting all ions within a defined m/z range .

Applications in Biological Systems

Q. What functional groups enhance diazirine utility in live-cell imaging?

  • Methodological Answer : Hydrophilic tags (e.g., PEG₃) improve solubility, while fluorophores (e.g., coumarin) enable real-time tracking. For example, 7-(diethylamino)-4-hydroxymethylcoumarin conjugates exhibit λₑₓ/λₑₘ = 360/450 nm, ideal for confocal microscopy .

Q. How can diazirines be integrated into activity-based protein profiling (ABPP)?

  • Methodological Answer : Design bifunctional probes with a diazirine (photoaffinity label) and alkyne (click handle). After UV crosslinking, CuAAC with azide-fluorescent dyes enables gel-based or MS detection of target proteins .

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